

Commercial Sources and Applications of High-Purity (\pm)5,6-DHET Lactone

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Compound of Interest

Compound Name: (\pm)5,6-DHET lactone

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability of high-purity (\pm)5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid 1,5-lactone, commonly known as **(\pm)5,6-DHET lactone**. It includes detailed application notes and experimental protocols for its quantification and use in studying vascular responses.

Commercial Availability

High-purity **(\pm)5,6-DHET lactone** is available from several commercial suppliers. The following table summarizes the offerings from prominent vendors to facilitate selection for research and development purposes.

Supplier	Catalog Number(s)	Purity	Formulation	Available Quantities	Storage
Cayman Chemical	18343	≥90%	A solution in ethanol	25 µg, 50 µg, 100 µg	-20°C
10007261	≥98%	A solution in ethanol	25 µg, 50 µg, 100 µg	-20°C	
Amsbio	AMS.T36556-25-G, AMS.T36556-250-G	Not Specified	Not Specified	25 µg, 250 µg	Not Specified
TargetMol Chemicals Inc.	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
Sapphire Bioscience	18343	≥90%	A solution in ethanol	25 µg, 50 µg, 100 µg	-20°C

Application Notes

(±)5,6-DHET lactone is a stable, cyclic ester derivative of (±)5,6-dihydroxyeicosatrienoic acid (5,6-DHET). Its stability makes it a useful intermediate for the quantification of the biologically active but labile 5,6-epoxyeicosatrienoic acid (5,6-EET)[1][2][3]. In biological systems, 5,6-EET can be rapidly converted to 5,6-DHET, which can then lactonize to form 5,6-DHET lactone.

Recent studies have also identified **(±)5,6-DHET lactone** as a potent vasodilator and a potential endothelium-derived hyperpolarizing factor (EDHF)[4][5]. This has significant implications for cardiovascular research and the development of novel therapeutics targeting hypertension and vascular dysfunction.

Experimental Protocols

Protocol 1: Quantification of 5,6-EET via Conversion to (±)5,6-DHET Lactone and GC-MS Analysis

This protocol is adapted from the method described by Fulton et al. (1998) and is designed for the sensitive and specific measurement of 5,6-EET in biological samples[1][2][3].

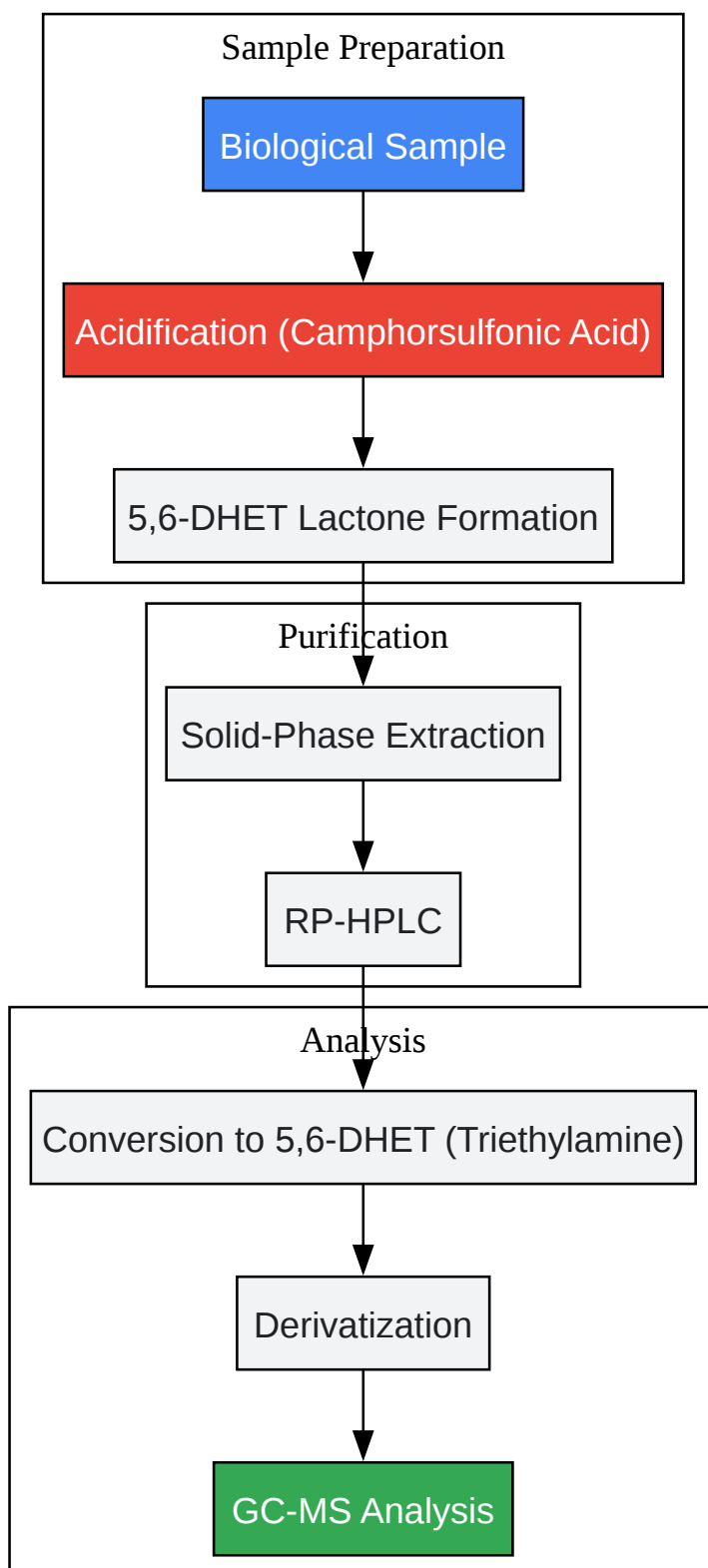
Materials:

- Biological sample (e.g., perfusate from isolated organs)
- **(±)5,6-DHET lactone** standard
- Internal standard (e.g., deuterated 5,6-DHET lactone)
- Camphorsulfonic acid
- Triethylamine
- Solvents: Chloroform (dehydrated), Methanol, Water
- Solid-phase extraction (SPE) cartridges
- GC-MS system

Procedure:

- Sample Preparation and Lactonization:
 - To the biological sample, add the internal standard.
 - Acidify the sample with camphorsulfonic acid in dehydrated chloroform. This rapidly converts both 5,6-EET and 5,6-DHET to 5,6-DHET lactone[2].
 - Incubate for 40 minutes to ensure complete conversion[6].
- Purification:
 - Extract the lipids from the sample using a suitable method (e.g., solid-phase extraction).
 - Further purify the 5,6-DHET lactone using reverse-phase high-performance liquid chromatography (RP-HPLC)[1][2].

- Conversion to 5,6-DHET:
 - Treat the purified 5,6-DHET lactone with triethylamine in the presence of methanol and water for 60 minutes. This quantitatively converts the lactone back to 5,6-DHET[6].
- Derivatization and GC-MS Analysis:
 - Derivatize the resulting 5,6-DHET to a volatile ester (e.g., pentafluorobenzyl ester) for GC-MS analysis.
 - Analyze the sample using a GC-MS system with selected ion monitoring (SIM) to quantify the endogenous 5,6-DHET relative to the internal standard[2].



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Workflow for 5,6-EET Quantification

Protocol 2: Vasodilation Assay in Isolated Microvessels

This protocol is based on methodologies described for studying the vascular effects of **(±)5,6-DHET lactone**^{[4][5][7]}.

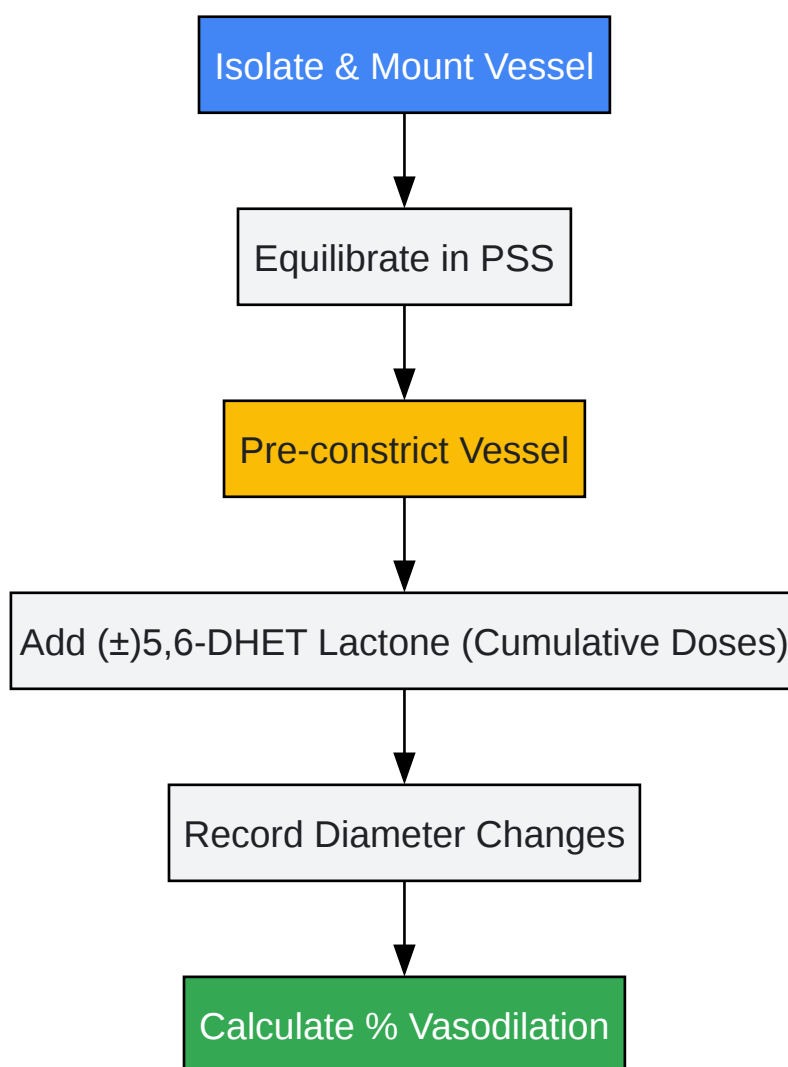
Materials:

- Isolated resistance arteries (e.g., mesenteric arteries) from a suitable animal model.
- Pressure myograph system.
- Physiological salt solution (PSS).
- **(±)5,6-DHET lactone** stock solution (in ethanol or DMSO).
- Vasoconstrictor (e.g., phenylephrine or U46619).
- Endothelial channel inhibitors (optional, e.g., TRAM-34 and apamin).

Procedure:

- Vessel Preparation and Mounting:
 - Isolate resistance arteries and mount them on the pressure myograph.
 - Pressurize the vessels to a physiological pressure and allow them to equilibrate in PSS.
- Pre-constriction:
 - Constrict the vessels to approximately 50-70% of their baseline diameter using a vasoconstrictor.
- Dose-Response Curve Generation:
 - Add increasing concentrations of **(±)5,6-DHET lactone** to the bath and record the changes in vessel diameter at each concentration.
 - Calculate the percentage of vasodilation relative to the pre-constricted diameter.

- Mechanism of Action Studies (Optional):
 - To investigate the involvement of specific signaling pathways, pre-incubate the vessels with inhibitors (e.g., TRAM-34 and apamin to block KCa channels) before generating the dose-response curve to **(±)5,6-DHET lactone**[7].



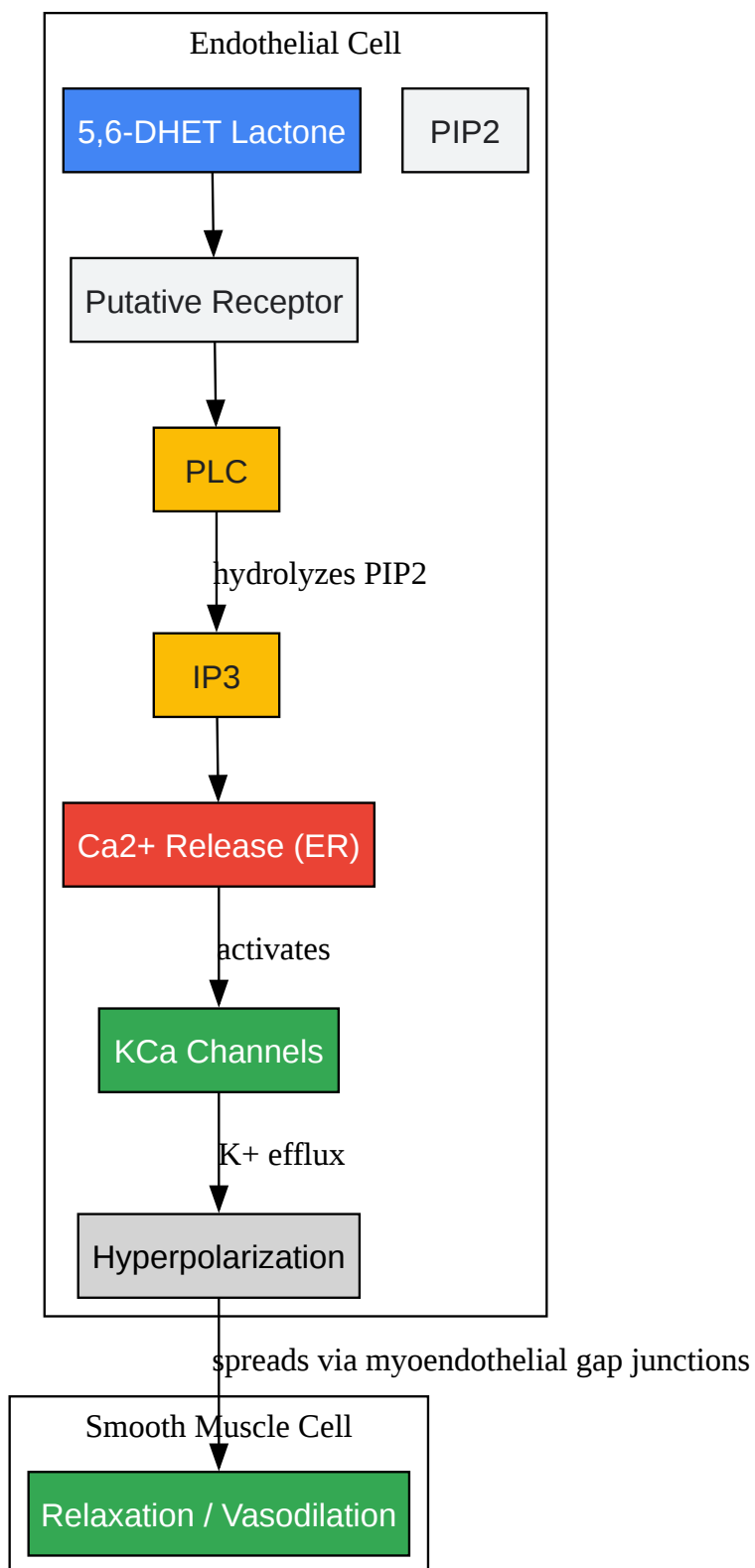
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Vasodilation Assay Workflow

Signaling Pathways

(±)5,6-DHET lactone is believed to exert its vasodilatory effects through an endothelium-dependent mechanism. While the precise receptor is still under investigation, current evidence suggests the involvement of phospholipase C (PLC) and the inositol triphosphate (IP3)

signaling pathway, leading to the activation of calcium-activated potassium channels (KCa) and subsequent hyperpolarization of endothelial cells[5]. The parent compound, 5,6-EET, has also been shown to mediate vasodilation through the production of nitric oxide (NO) and prostaglandins[8].



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Proposed Signaling Pathway for Vasodilation

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